molecular formula C12H10BrClN4O2 B6011083 4-bromo-N'-(5-chloro-2-hydroxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide

4-bromo-N'-(5-chloro-2-hydroxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide

Cat. No. B6011083
M. Wt: 357.59 g/mol
InChI Key: SGNKMXIPEWXYEH-PJQLUOCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N'-(5-chloro-2-hydroxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide is a chemical compound with potential applications in scientific research. This compound is also known as BHMC and is synthesized using various methods.

Mechanism of Action

The mechanism of action of BHMC is not fully understood. However, it has been suggested that BHMC exerts its anti-inflammatory and anti-tumor effects by inhibiting the NF-κB signaling pathway. BHMC has also been shown to inhibit the activity of the enzyme α-amylase, which is involved in the digestion of carbohydrates.
Biochemical and Physiological Effects:
BHMC has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. BHMC has also been found to reduce the levels of glucose in the blood and improve insulin sensitivity. Additionally, BHMC has been shown to reduce oxidative stress and lipid peroxidation.

Advantages and Limitations for Lab Experiments

BHMC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high level of stability. BHMC is also soluble in a wide range of solvents, which makes it easy to use in various experiments. However, BHMC has some limitations for lab experiments. It has low bioavailability and poor water solubility, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the research on BHMC. One potential direction is to investigate the potential use of BHMC as a therapeutic agent for various diseases, including cancer and diabetes. Another direction is to study the mechanism of action of BHMC in more detail to better understand its effects on the body. Additionally, further research is needed to optimize the synthesis method of BHMC and improve its bioavailability.

Synthesis Methods

The synthesis of BHMC involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-bromo-1-methyl-1H-pyrazol-3-carbohydrazide in the presence of a catalyst. The reaction is carried out under reflux in ethanol and the resulting product is purified using recrystallization.

Scientific Research Applications

BHMC has potential applications in scientific research, particularly in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. BHMC has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have a protective effect on pancreatic beta cells.

properties

IUPAC Name

4-bromo-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN4O2/c1-18-6-9(13)11(17-18)12(20)16-15-5-7-4-8(14)2-3-10(7)19/h2-6,19H,1H3,(H,16,20)/b15-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNKMXIPEWXYEH-PJQLUOCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NN=CC2=C(C=CC(=C2)Cl)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=N1)C(=O)N/N=C/C2=C(C=CC(=C2)Cl)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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